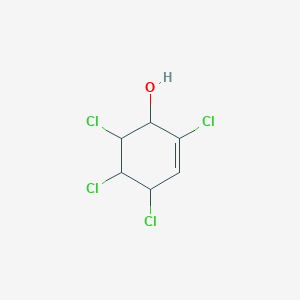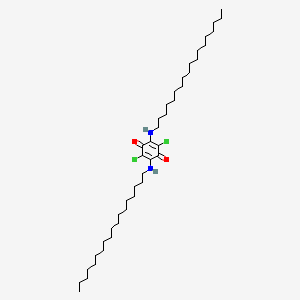
p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro-: is a synthetic organic compound belonging to the quinone family Quinones are characterized by a six-membered aromatic ring with two ketone substitutions This particular compound is distinguished by its two octadecylamino groups and two chlorine atoms attached to the benzoquinone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- typically involves the reaction of p-benzoquinone with octadecylamine and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective substitution of the amino and chlorine groups at the desired positions on the benzoquinone ring. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction typically produces hydroquinone derivatives.
科学的研究の応用
Chemistry: In chemistry, p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties for use in catalysis and material science.
Biology: The compound’s ability to undergo redox reactions makes it useful in biological studies, particularly in understanding cellular redox processes and the role of quinones in biological systems.
Medicine: Research into the medicinal applications of this compound includes its potential use as an anticancer agent. Quinone derivatives are known for their cytotoxic properties, and modifications to the benzoquinone core can enhance these effects.
Industry: In industry, p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- involves its ability to participate in redox reactions. The compound can accept and donate electrons, making it a key player in redox cycling. This property is crucial in its biological activity, where it can generate reactive oxygen species (ROS) that induce cellular damage. The molecular targets and pathways involved include mitochondrial enzymes and cellular antioxidant systems.
類似化合物との比較
p-Benzoquinone: The parent compound without the octadecylamino and chlorine substitutions.
2,5-Dichloro-p-benzoquinone: Similar structure but lacks the octadecylamino groups.
3,6-Diamino-p-benzoquinone: Contains amino groups instead of octadecylamino groups.
Uniqueness: p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- is unique due to the presence of long-chain octadecylamino groups, which impart distinct physical and chemical properties. These modifications can enhance solubility, stability, and reactivity, making it more versatile for various applications compared to its simpler counterparts.
特性
CAS番号 |
73713-77-6 |
|---|---|
分子式 |
C42H76Cl2N2O2 |
分子量 |
712.0 g/mol |
IUPAC名 |
2,5-dichloro-3,6-bis(octadecylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C42H76Cl2N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-39-37(43)42(48)40(38(44)41(39)47)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46H,3-36H2,1-2H3 |
InChIキー |
CHNOLIVJENIFJS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)Cl)NCCCCCCCCCCCCCCCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)

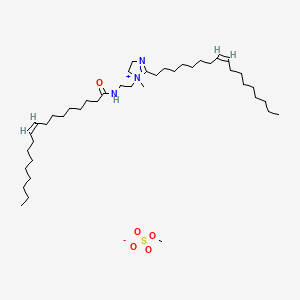


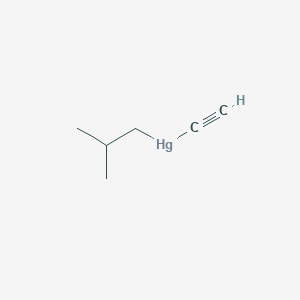



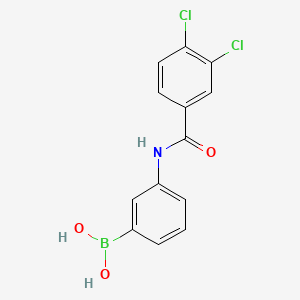
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
